molecular formula C21H12N4O B2550018 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile CAS No. 882223-39-4

2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile

Cat. No.: B2550018
CAS No.: 882223-39-4
M. Wt: 336.354
InChI Key: BPSJPZLQSYBNQO-UHFFFAOYSA-N
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Description

2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, a phenyl group, and a pyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile typically involves multiple steps, starting with the formation of benzofuran derivatives. One common approach is the condensation of benzofuran-2-carbaldehyde with phenylhydrazine to form the corresponding benzofuran-2-yl phenylhydrazone. This intermediate is then reacted with malononitrile under specific conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(benzofuran-2-yl)-3-phenylpyridine

  • 2-amino-3-(benzofuran-2-yl)propanoic acid

  • 2-(3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene)malononitrile

Uniqueness: 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile stands out due to its specific structural features, which contribute to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable candidate for further research and development.

Biological Activity

The compound 2-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile represents a novel hybrid structure that combines the pharmacologically active benzofuran and pyrazole moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile in an appropriate solvent under reflux conditions, resulting in a high yield of the desired product . The structure is confirmed through various spectroscopic techniques, including X-ray diffraction.

Antimicrobial Activity

Recent studies have demonstrated that benzofuran-pyrazole derivatives exhibit significant antimicrobial properties. For instance, the compound has shown Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL , indicating broad-spectrum activity against various pathogens .

CompoundMIC (µg/mL)Activity
22.50Strong
910Moderate
11b20Weak

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH scavenging assay, where it demonstrated significant radical scavenging activity, with percentages ranging from 84.16% to 90.52% for various derivatives . This suggests that modifications to the benzofuran-pyrazole scaffold can enhance antioxidant properties.

Anti-inflammatory Effects

The anti-inflammatory potential was assessed through HRBC membrane stabilization assays, showing protection percentages between 86.70% and 99.25% for different derivatives. Notably, the most active compound exhibited a stabilization percentage of 86.70% , indicating its potential to mitigate inflammatory responses .

Cytotoxicity and Anticancer Activity

In vitro studies revealed that certain derivatives possess cytotoxic effects against cancer cell lines. For example, one derivative exhibited an IC50 value of 163.3 µM against cervical cancer cells, indicating moderate cytotoxicity . The mechanism of action appears to involve the induction of autophagy-mediated cell death.

Case Studies

  • Antimicrobial Study : A recent investigation identified that compounds derived from benzofuran-pyrazole scaffolds effectively inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to established antibiotics like ciprofloxacin .
  • Cytotoxicity Evaluation : Another study focused on the anticancer activity of benzofuran derivatives, revealing that several compounds induced significant cell death in cervical cancer cell lines through autophagy induction mechanisms .

Properties

IUPAC Name

2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O/c22-12-15(13-23)10-17-14-25(18-7-2-1-3-8-18)24-21(17)20-11-16-6-4-5-9-19(16)26-20/h1-11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSJPZLQSYBNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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